1-Trifluoroacetyl piperidine

Overview

Description

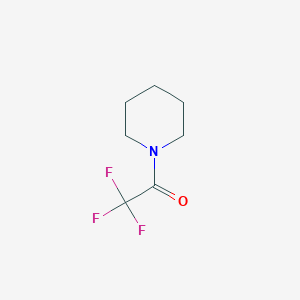

1-Trifluoroacetyl piperidine is a piperidine derivative characterized by a trifluoroacetyl (-COCF₃) group attached to the nitrogen atom of the six-membered piperidine ring. This structural motif imparts unique electronic and steric properties due to the strong electron-withdrawing nature of the trifluoromethyl group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, where its reactivity and stability under various conditions make it valuable for constructing bioactive molecules. The trifluoroacetyl group enhances metabolic stability and influences binding interactions with biological targets, often improving pharmacokinetic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trifluoroacetyl piperidine can be synthesized through the reaction of piperidine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as diethyl ether at low temperatures. For example, piperidine is dissolved in diethyl ether and cooled to -40°C. Trifluoroacetic anhydride is then added dropwise, and the mixture is allowed to warm to room temperature over a period of time .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoroacetyl piperidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

1-Trifluoroacetyl piperidine plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique properties enhance lipophilicity, making it suitable for developing drugs targeting neurological disorders and other therapeutic areas.

Key Applications:

- Synthesis of Neurological Drugs: It is utilized in the synthesis of compounds that interact with GABA receptors, potentially leading to new treatments for epilepsy and anxiety disorders .

- Photoaffinity Labeling: The compound acts as a photoreactive probe that differentiates binding sites of noncompetitive GABA receptor antagonists, aiding in drug design .

Fluorinated Compounds

The compound is instrumental in producing fluorinated derivatives that exhibit increased efficacy and stability. Fluorination enhances the pharmacokinetic properties of drugs, making them more effective.

Applications:

- Agrochemicals: Used in the synthesis of fluorinated agrochemicals which show improved performance against pests and diseases .

- Anticonvulsants Development: It has been explored for its potential to develop hydroxyamides with anticonvulsant properties .

Material Science

In material science, this compound is utilized to create advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties.

Applications:

- Coatings and Polymers: The compound contributes to the formulation of coatings that offer enhanced durability and resistance to harsh environments .

Research in Organic Chemistry

As a reagent in organic synthesis, this compound facilitates various reactions leading to complex molecular structures. Its ability to modify existing compounds makes it valuable for researchers.

Case Study:

A study demonstrated its use in synthesizing photoreactive probes through a series of reactions involving piperidine derivatives, showcasing its versatility in organic chemistry .

Biochemical Applications

The compound is also explored for its potential role in modifying biomolecules, which can lead to innovative therapeutic strategies.

Research Insights:

- It has been investigated for its ability to act as an inactivator of human cytochrome P450 2B6, which is crucial for drug metabolism .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 1-trifluoroacetyl piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

(a) 4-(Trifluoromethyl)piperidine

- Structure : Contains a trifluoromethyl (-CF₃) group at the C4 position of the piperidine ring.

- Key Differences : Lacks the acetyl oxygen present in 1-trifluoroacetyl piperidine, reducing its electrophilicity.

- Impact : Reduced reactivity in nucleophilic acyl substitution reactions compared to this compound. Biological activity shifts toward receptor modulation rather than covalent binding .

(b) 1-Benzyl-4-(trifluoromethyl)piperidine

- Structure : Features a benzyl group at the N1 position and a trifluoromethyl group at C4.

- Key Differences : The benzyl group increases lipophilicity, enhancing blood-brain barrier penetration.

(c) 1-Amino-4-(trifluoromethyl)piperidin-4-ol

- Structure: Includes an amino (-NH₂) and hydroxyl (-OH) group on the piperidine ring.

- Key Differences : Polar functional groups improve solubility but reduce membrane permeability.

- Impact : Primarily used in hydrophilic drug candidates, contrasting with the intermediate role of this compound .

Ring Size and Substituent Position

(a) 1-Boc-3-(4-trifluoromethyl-phenylamino)-azetidine

- Structure : Four-membered azetidine ring with a Boc-protected amine and trifluoromethylphenyl group.

- Key Differences : Smaller ring size increases ring strain, altering conformational flexibility.

- Impact: Limited utility in sustained biological interactions compared to the more stable piperidine derivatives .

(b) 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol

- Structure : Piperidine fused with a pyridine ring and hydroxyl group at C4.

- Key Differences : Aromatic pyridine enhances π-π stacking with protein residues.

- Impact : Higher binding affinity to enzymes like acetylcholinesterase compared to this compound .

Biological Activity

1-Trifluoroacetyl piperidine (CAS No. 340-07-8) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on current research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 181.16 g/mol

- Physical State : Liquid

- Storage Conditions : Keep in a dark place, inert atmosphere, at room temperature.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of piperidine with trifluoroacetic anhydride or similar reagents. This reaction is significant as it modifies the piperidine structure to enhance its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : Research indicates that piperidine derivatives, including those with trifluoroacetyl substitutions, show significant antioxidant properties. For instance, studies have demonstrated that various piperidine derivatives can inhibit lipid peroxidation and scavenge free radicals effectively .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the trifluoroacetyl group appears to enhance the antibacterial efficacy of piperidine derivatives, although specific results can vary based on structural modifications .

- Cytokine Inhibition : Certain studies have shown that piperidine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of various piperidine derivatives, this compound was found to significantly reduce malondialdehyde levels, indicating its effectiveness in preventing oxidative stress-related damage. The DPPH assay results showed a concentration-dependent scavenging effect, which highlights its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of trifluoroacetyl-substituted piperidines. Results indicated that compounds with this substitution exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The study concluded that the trifluoroacetyl group enhances the interaction with bacterial membranes, thereby increasing antibacterial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-trifluoroacetyl piperidine, and how do reaction conditions influence yield?

The compound is synthesized via:

- Cyclization of α-sulfinyl carbanions (e.g., using aryl/alkyl substituents), achieving yields up to 88% under optimized conditions .

- [4 + 2] Cycloadditions of N-alkenyl iminium ions , which provide stereochemical diversity with high endo-selectivity (e.g., 44% yield for (Z,E)-dienes) .

- Piperidine-catalyzed condensation reactions , commonly used in heterocyclic synthesis with ~60% efficiency under mild conditions .

Key factors : Solvent polarity, temperature (e.g., 25°C for cyclization), and substituent electronic effects.

Q. How can spectroscopic methods characterize this compound’s structure and coordination properties?

- 1H NMR : Methyl protons adjacent to the trifluoroacetyl group resonate at 1.46–1.64 ppm, while piperidine methylene protons appear at 2.24 ppm. Coordination with metals (e.g., Co²⁺) shifts these signals, confirming binding via nitrogen and oxygen .

- IR : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- UV/Vis : Used to study electronic transitions in metal complexes .

Q. What safety protocols are critical for handling this compound in the lab?

- Storage : Keep at 25°C in a sealed container away from moisture .

- Hazards : Acute toxicity (oral LD50: 300 mg/kg in rats) and flammability (boiling point: 77°C/15 mmHg). Use fume hoods and PPE .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

- QSAR modeling : Relates molecular descriptors (e.g., logP, polar surface area) to activity. For phenyl piperidines, pIC50 values correlate with SERT inhibition (R² > 0.85) .

- PASS analysis : Predicts membrane stabilization (Pa > 0.7) and neurotransmitter modulation (e.g., dopamine uptake inhibition, Pa = 0.65) .

- ADMET Predictor™ : Evaluates pharmacokinetics (e.g., blood-brain barrier penetration) and toxicity .

Q. What biological targets are prioritized for this compound in CNS drug design?

- Kinases and proteases : LAS-250 inhibits leukemic kinases (IC50 = 0.8 µM) .

- Neurotransmitter transporters : High affinity for SERT (pIC50 = 7.2) and DAT (pIC50 = 6.9) .

- Ion channels : Voltage-gated Ca²⁺ channels are modulated at 10 µM concentrations .

Q. How can reaction yields for piperidine derivatives be optimized in multi-step syntheses?

- Catalyst selection : Pd/C with HCOONH4 enhances debenzylation efficiency (>90%) .

- Solvent effects : DMF improves solubility in peptide coupling (20% w/v) .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in acyl migrations .

Q. What methodologies resolve contradictions in pharmacokinetic data for piperidine-based compounds?

- In vitro-in vivo extrapolation (IVIVE) : Adjusts for discrepancies in metabolic stability (e.g., CYP2D15 substrate activity for LAS-252) .

- Docking studies : AutoDock validates mu-opioid receptor binding (e.g., loperamide’s ΔG = -9.2 kcal/mol) .

Q. How is this compound used as a scaffold in multi-target drug design?

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUMGSHTLYECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409226 | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-07-8 | |

| Record name | 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.